5-bromo-N-cyclopropylthiophene-2-carboxamide
Overview
Description
5-Bromo-N-cyclopropylthiophene-2-carboxamide is an organic compound with the molecular formula C8H8BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropylthiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxylic acid and cyclopropylamine.
Activation of Carboxylic Acid: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Amidation and Hydrolysis: The carboxamide group can participate in amidation or hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Amidation: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) can facilitate amidation reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Amidation: New amide compounds.
Hydrolysis: Thiophene-2-carboxylic acid and cyclopropylamine.
Scientific Research Applications
5-Bromo-N-cyclopropylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropylthiophene-2-carboxamide depends on its specific application:
Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic properties of the thiophene ring contribute to its function in organic semiconductors, where it facilitates charge transport.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxamide: Lacks the cyclopropyl group, which may affect its reactivity and applications.
N-Cyclopropylthiophene-2-carboxamide:
5-Bromo-N-methylthiophene-2-carboxamide: Contains a methyl group instead of a cyclopropyl group, altering its steric and electronic properties.
Uniqueness
5-Bromo-N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-cyclopropylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUIKZGELFOICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400484 | |
Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495382-05-3 | |
Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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